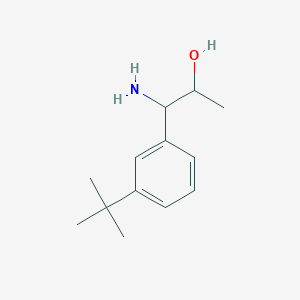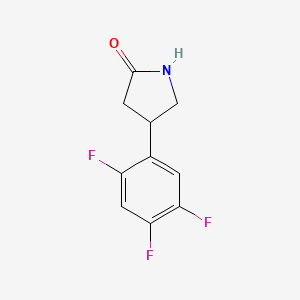![molecular formula C10H14N4S B13049559 N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-D]pyrimidine core structure with an N4-butyl substitution. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Industry: Its derivatives are explored for use in agricultural chemicals and other industrial applications.
作用機序
The mechanism of action of N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the binding pocket of CDK6, providing insights into its inhibitory mechanism .
類似化合物との比較
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-D]pyrimidine-2,4-Diamine: This compound shares a similar core structure but with different substitutions, leading to variations in biological activity.
N4-Phenylsubstituted-7H-Pyrrolo[2,3-D]pyrimidin-4-Amines: These compounds are dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase, showcasing different therapeutic potentials.
Uniqueness
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs and potential antitumor properties make it a valuable compound for further research and development.
特性
分子式 |
C10H14N4S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
4-N-butylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H14N4S/c1-2-3-5-12-9-8-7(4-6-15-8)13-10(11)14-9/h4,6H,2-3,5H2,1H3,(H3,11,12,13,14) |
InChIキー |
DIJPCURNOITYBT-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC(=NC2=C1SC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)


